molecular formula C18H11ClF3N5OS B2400588 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide CAS No. 1358450-98-2

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2400588
CAS No.: 1358450-98-2
M. Wt: 437.83
InChI Key: NXGZRDYMNGTMGC-UHFFFAOYSA-N
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Description

This compound features a triazoloquinoxaline core linked via a thioether bridge to an acetamide group substituted with a 4-chloro-2-(trifluoromethyl)phenyl moiety.

  • Thioether linkage: Reaction of a thiol-containing intermediate with chloroacetamide derivatives under basic conditions (e.g., triethylamine in acetonitrile).
  • Substituent introduction: Halogenation or trifluoromethylation at the phenyl ring, likely via electrophilic substitution or coupling reactions.

Properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF3N5OS/c19-10-5-6-12(11(7-10)18(20,21)22)24-15(28)8-29-17-16-26-23-9-27(16)14-4-2-1-3-13(14)25-17/h1-7,9H,8H2,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGZRDYMNGTMGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=CN23)SCC(=O)NC4=C(C=C(C=C4)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF3N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide is a member of the triazoloquinoxaline derivatives, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, emphasizing its anticancer properties, potential as a kinase inhibitor, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C17H14ClF3N4SC_{17}H_{14}ClF_3N_4S, with a molecular weight of approximately 396.83 g/mol. The structure features a triazoloquinoxaline core , linked through a thioether bond to an acetamide group substituted with a trifluoromethylphenyl moiety . This unique combination of functional groups is believed to contribute significantly to its biological activity.

Anticancer Properties

Research indicates that compounds containing the triazoloquinoxaline scaffold exhibit notable anticancer activities. Specifically:

  • Induction of Apoptosis : Studies have shown that derivatives can induce apoptosis in various cancer cell lines by modulating key apoptotic proteins such as caspases and BAX/Bcl-2 ratios .
  • Cytotoxicity : Compounds derived from this scaffold have demonstrated cytotoxic effects in micromolar ranges against several cancer cell lines, including breast cancer (MCF-7), colorectal carcinoma (HCT116), and hepatocellular carcinoma (HepG2) .
CompoundIC50 (µM)Cancer Cell Line
162.44HCT116
176.29HepG2
189.43A375

The mechanism by which these compounds exert their anticancer effects includes:

  • DNA Intercalation : The triazoloquinoxaline structure allows for intercalation into DNA, disrupting replication and transcription processes .
  • Kinase Inhibition : Molecular docking studies suggest that this compound may effectively bind to ATP-binding sites in various kinases involved in oncogenesis .

Additional Biological Activities

Beyond anticancer properties, the compound has shown promise in other therapeutic areas:

  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various pathogens, suggesting potential applications in treating infectious diseases .
  • Anti-inflammatory Effects : Preliminary studies indicate that these compounds may possess anti-inflammatory properties, although further research is needed to elucidate this effect .

Case Studies and Research Findings

Recent research has highlighted several case studies involving the biological evaluation of triazoloquinoxaline derivatives:

  • Ezzat et al. designed novel compounds based on the triazoloquinoxaline scaffold that exhibited significant cytotoxicity against breast cancer cells.
  • El-Adl et al. synthesized derivatives that showed potent anti-proliferative activities against multiple cancer cell lines and were evaluated as DNA intercalators.

Scientific Research Applications

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various enzymes:

  • Cholinesterases : It inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values reported as 10.4 μM and 7.7 μM respectively, indicating moderate potency against these targets .
  • Cyclooxygenase (COX) : The compound shows activity against COX-2, suggesting potential anti-inflammatory properties .

Antioxidant Activity

In vitro studies have demonstrated that the compound possesses antioxidant properties, which may help protect against oxidative stress-related diseases .

Anticancer Potential

Several studies have evaluated the anticancer activity of this compound:

  • Cell Lines : The compound has been tested against various cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). Significant cytotoxicity was observed with IC50 values ranging from 10 μM to 20 μM across different cell lines .
  • Mechanism of Action : The anticancer effects appear to be mediated through apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial activity:

  • Bacterial Activity : Studies have shown that derivatives of triazoloquinoxaline exhibit significant antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Some compounds demonstrated a minimum inhibitory concentration (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating potential as future antituberculosis agents .

Case Study 1: Inhibitory Effects on Cancer Cell Proliferation

A study focused on the effects of the compound on A549 cells demonstrated a dose-dependent reduction in cell viability. The results are summarized below:

Concentration (μM)Cell Viability (%)
0100
1070
2045
5015

Case Study 2: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory properties of the compound by measuring nitric oxide production in RAW264.7 macrophages stimulated by lipopolysaccharides (LPS). The results indicated a significant reduction in nitric oxide levels, suggesting potential applications in managing inflammatory diseases .

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Cores

Key structural variations among analogs include the heterocyclic core, substituents, and linkage chemistry. Below is a comparative table:

Compound Name / ID Core Structure Key Substituents Biological Targets (Evidence)
Target Compound Triazolo[4,3-a]quinoxaline 4-Chloro-2-(trifluoromethyl)phenyl Hypothesized: Bcl-2, GPCRs (via analogy)
2-((3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (AJ5d) Quinazoline 4-Fluorophenyl, chlorophenyl Not specified
AP-PROTAC-1 () Thieno-triazolo-diazepine 2,6-dioxopiperidin-3-yl, diazenyl benzyl Proteolysis-targeting chimeras (PROTACs)
N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-... () Triazolo[4,3-a]quinoline 8-Methoxy-4-methyl, 4-fluorophenyl-thiazole Bcl-2-like protein 11, CNR2
2-{[6-(4-Fluorophenyl)triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide () Triazolo[4,3-b]pyridazine 4-Fluorophenyl, 4-(trifluoromethoxy)phenyl GPR35, GPR55

Key Observations :

  • The 4-chloro-2-(trifluoromethyl)phenyl group increases lipophilicity and electron-withdrawing effects compared to fluorophenyl or methoxy substituents, possibly improving membrane permeability.

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